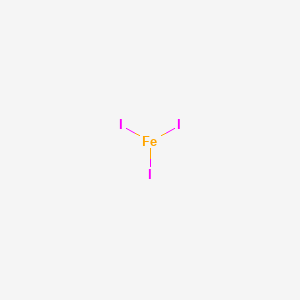
Triiodoiron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodoiron is a chemical compound consisting of iron and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular structure allows it to participate in a range of chemical reactions, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triiodoiron can be synthesized through various methods, including direct iodination of iron compounds. One common method involves the reaction of iron with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Triiodoiron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield iron oxides, while reduction can produce iron iodides.
Aplicaciones Científicas De Investigación
Triiodoiron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: this compound is used in the production of specialized materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which triiodoiron exerts its effects involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as metabolism and signal transduction. The exact molecular targets and pathways involved depend on the specific context and application of this compound.
Comparación Con Compuestos Similares
Triiodoiron can be compared with other similar compounds, such as:
Triiodomethane (Iodoform): Both compounds contain three iodine atoms, but triiodomethane has a carbon backbone, whereas this compound has an iron core.
Iron Iodides: These compounds also contain iron and iodine but differ in the number of iodine atoms and their chemical properties.
Uniqueness: this compound is unique due to its specific combination of iron and three iodine atoms, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
15600-49-4 |
|---|---|
Fórmula molecular |
FeI3 |
Peso molecular |
436.56 g/mol |
Nombre IUPAC |
iron(3+);triiodide |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
Clave InChI |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
SMILES canónico |
[Fe+3].[I-].[I-].[I-] |
Key on ui other cas no. |
15600-49-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















